molecular formula C13H18F2O2Si B11848377 Benzoic acid, 3,5-difluoro-4-(triethylsilyl)- CAS No. 651027-07-5

Benzoic acid, 3,5-difluoro-4-(triethylsilyl)-

Cat. No.: B11848377
CAS No.: 651027-07-5
M. Wt: 272.36 g/mol
InChI Key: MEAGTXUXQMNFCS-UHFFFAOYSA-N
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Description

3,5-Difluoro-4-(triethylsilyl)benzoic acid is an organic compound with the molecular formula C₁₃H₁₈F₂O₂Si It is characterized by the presence of two fluorine atoms and a triethylsilyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-difluoro-4-(triethylsilyl)benzoic acid typically involves the introduction of the triethylsilyl group to a difluorobenzoic acid derivative. One common method involves the reaction of 3,5-difluorobenzoic acid with chlorotriethylsilane in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

While specific industrial production methods for 3,5-difluoro-4-(triethylsilyl)benzoic acid are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-4-(triethylsilyl)benzoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5-Difluoro-4-(triethylsilyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-difluoro-4-(triethylsilyl)benzoic acid in chemical reactions involves the activation of the benzoic acid core and the triethylsilyl group. The triethylsilyl group can act as a protecting group, allowing selective reactions at other positions on the molecule. The fluorine atoms can influence the reactivity and stability of the compound, making it a valuable intermediate in various synthetic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Difluoro-4-(triethylsilyl)benzoic acid is unique due to the presence of both fluorine atoms and a bulky triethylsilyl group. This combination imparts distinct chemical properties, such as increased stability and specific reactivity patterns, making it a valuable compound in synthetic chemistry .

Biological Activity

Benzoic acid derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. Among these, benzoic acid, 3,5-difluoro-4-(triethylsilyl)- (CAS No: 651027-07-5) is a compound of interest due to its potential therapeutic applications. This article explores the biological activity of this compound, including its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Benzoic acid, 3,5-difluoro-4-(triethylsilyl)- has the molecular formula C13H18F2O2SiC_{13}H_{18}F_2O_2Si. Its structure includes a benzoic acid core substituted with two fluorine atoms and a triethylsilyl group, which enhances its lipophilicity and potentially its biological activity.

PropertyValue
Molecular FormulaC₁₃H₁₈F₂O₂Si
CAS Number651027-07-5
Purity95%
AppearanceSolid
Storage Temperature4-8°C

Anticancer Activity

Recent studies have investigated the anticancer properties of benzoic acid derivatives. For instance, certain derivatives have shown promising results against various cancer cell lines. The anticancer activity of benzoic acid derivatives is often evaluated using assays such as the MTT assay or the caspase activation assay.

  • Mechanism of Action :
    • The mechanism by which benzoic acid derivatives exert their anticancer effects may involve:
      • Induction of apoptosis through caspase activation.
      • Inhibition of specific signaling pathways involved in cancer cell proliferation.
  • Case Studies :
    • A study highlighted the efficacy of a related compound, 4-[3,5-bis(trimethylsilyl)benzamido] benzoic acid , which demonstrated significant anticancer activity against colon cancer cells by activating caspases and inducing Fas expression in DLD-1 colon cancer cell lines .
    • Another study reported that a derivative inhibited the proliferation of human gastric cancer cells in vivo using athymic nude mice models .

Antimicrobial Activity

Benzoic acid derivatives are also known for their antimicrobial properties. Research has shown that some compounds exhibit activity against both bacteria and fungi.

  • Antibacterial Activity : Certain derivatives have been tested against standard bacterial strains, showing comparable effectiveness to established antibiotics .

Pharmacokinetic Properties

Understanding the pharmacokinetics of benzoic acid derivatives is crucial for assessing their therapeutic potential. Key parameters include:

  • Absorption : The presence of fluorine atoms may enhance the compound's absorption due to increased lipophilicity.
  • Distribution : The triethylsilyl group can affect tissue distribution and bioavailability.
  • Metabolism : Fluorinated compounds often exhibit altered metabolic pathways compared to their non-fluorinated counterparts.
  • Excretion : The elimination route may vary based on structural modifications.

Properties

CAS No.

651027-07-5

Molecular Formula

C13H18F2O2Si

Molecular Weight

272.36 g/mol

IUPAC Name

3,5-difluoro-4-triethylsilylbenzoic acid

InChI

InChI=1S/C13H18F2O2Si/c1-4-18(5-2,6-3)12-10(14)7-9(13(16)17)8-11(12)15/h7-8H,4-6H2,1-3H3,(H,16,17)

InChI Key

MEAGTXUXQMNFCS-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CC)C1=C(C=C(C=C1F)C(=O)O)F

Origin of Product

United States

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